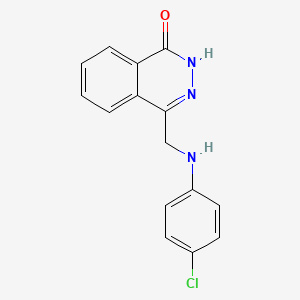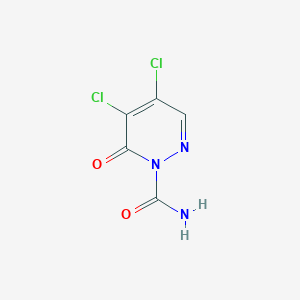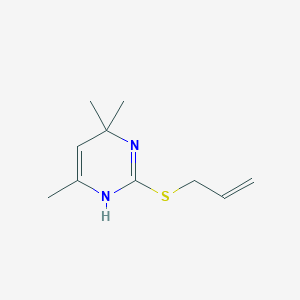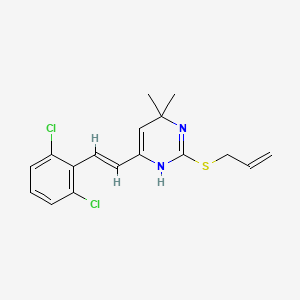
4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone
Übersicht
Beschreibung
4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone is a small molecule with a wide range of applications in medicinal chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize a variety of compounds, including drugs and other bioactive molecules. It has been used in the synthesis of drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Furthermore, it has been used in the study of the mechanism of action of drugs, the identification of biochemical and physiological effects, and the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Phthalazinone Derivatives in Medicinal Chemistry
Phthalazinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The stability and versatility of the phthalazinone nucleus have inspired researchers to introduce various bioactive moieties to create new potential medicinal agents. Phthalazinone derivatives have been synthesized and evaluated for various biological activities, including antibacterial effects against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds represent a promising scaffold for the development of new drugs due to their ability to be modified into complex structures with potential medicinal properties (Tiwary et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activity of phthalazine derivatives have been extensively studied, highlighting their pharmacological versatility. These compounds exhibit a range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial effects. The phthalazine scaffold serves as a potent structure in drug discovery, underscoring the importance of these derivatives in the development of new therapeutic agents (Sangshetti et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-chloroanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(20)19-18-14/h1-8,17H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPESBMAFGWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3035130.png)

![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)


![[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035147.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)

